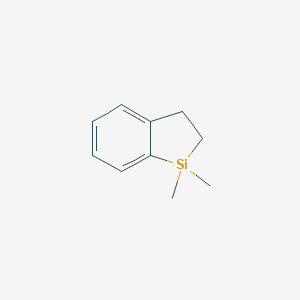
1-Silaindan, 1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Silaindan, 1,1-dimethyl- is a silicon-containing organic compound with the molecular formula C10H14Si and a molecular weight of 162.3037 . This compound is part of the silaindene family, which are silicon analogs of indenes. The presence of silicon in the molecular structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Silaindan, 1,1-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the hydrosilylation of indene derivatives with dimethylchlorosilane, followed by dehydrochlorination to yield the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Silaindan, 1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where reagents such as halogens or alkyl groups replace hydrogen atoms attached to silicon.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Wissenschaftliche Forschungsanwendungen
1-Silaindan, 1,1-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in the study of silicon’s role in biological systems.
Wirkmechanismus
The mechanism of action of 1-Silaindan, 1,1-dimethyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the compound’s reactivity, stability, and overall behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
1-Silaindan, 1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1-dimethyl-: This compound is the carbon analog of 1-Silaindan, 1,1-dimethyl-, with similar structural features but different chemical properties due to the absence of silicon.
1H-1,3-Disilaindene, 2,3-dihydro-: This compound contains two silicon atoms in its structure, which can further alter its chemical and physical properties compared to 1-Silaindan, 1,1-dimethyl-.
The uniqueness of 1-Silaindan, 1,1-dimethyl- lies in its silicon content, which imparts distinct reactivity and stability characteristics, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17158-48-4 |
|---|---|
Molekularformel |
C10H14Si |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Kanonische SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Key on ui other cas no. |
17158-48-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















